1-[1-(2,2-diphenylethyl)-3-piperidinyl]-4-phenylpiperazine
Overview
Description
1-[1-(2,2-diphenylethyl)-3-piperidinyl]-4-phenylpiperazine is a useful research compound. Its molecular formula is C29H35N3 and its molecular weight is 425.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.283098129 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has led to the synthesis of new analogues related to diphenylpyraline, exploring their potential in drug discovery and antimicrobial applications. Studies have shown the synthesis of novel compounds through the manipulation of piperidinyl and phenylpiperazine structures, aiming to identify candidates with specific biological activities, such as antimycobacterial properties (Weis, Kungl, & Seebacher, 2003). Similarly, the preparation and characterization of research chemicals like diphenidine and its analogues have provided insights into their analytical profiles and potential as NMDA receptor antagonists (Wallach et al., 2015).
Drug Discovery and Pharmacological Insights
Significant efforts have been directed towards understanding the pharmacological implications of compounds structurally similar to 1-[1-(2,2-diphenylethyl)-3-piperidinyl]-4-phenylpiperazine. For instance, studies on the arylpiperazine derivatives have indicated their potential long-lasting inhibition of human serotonin 5-HT7 receptor binding and signaling, underscoring their relevance in neurological research (Atanes et al., 2013). Moreover, the exploration of sigma ligands showcases the compound's utility in developing selective sigma 2 receptor ligands, contributing to our understanding of sigma receptor-mediated pharmacology (Perregaard et al., 1995).
Molecular Structure and Binding Properties
The synthesis and crystal structures of N,N'-disubstituted piperazines highlight the importance of molecular configuration in the binding and interaction of these compounds with biological targets. Studies focusing on crystallography have provided valuable insights into the structural nuances that influence the compound's biological interactions and stability (Safko & Pike, 2012).
Anticancer and Antimicrobial Applications
Novel triphenylethylene-coumarin hybrids containing piperazine structures have been explored for their cytotoxicity and DNA-binding properties, offering promising avenues for anticancer research. Such compounds demonstrate broad-spectrum anti-proliferative activity against tumor cells, presenting potential therapeutic applications (Zhao et al., 2014).
Analytical and Biochemical Analysis
The compound and its analogues have been subject to analytical characterization to understand their biochemical behavior and metabolic pathways. This research facilitates the development of novel therapeutic agents with optimized pharmacokinetic profiles, enhancing drug efficacy and safety (Jiang et al., 2007).
Properties
IUPAC Name |
1-[1-(2,2-diphenylethyl)piperidin-3-yl]-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3/c1-4-11-25(12-5-1)29(26-13-6-2-7-14-26)24-30-18-10-17-28(23-30)32-21-19-31(20-22-32)27-15-8-3-9-16-27/h1-9,11-16,28-29H,10,17-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCADAWCJNRQLBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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